molecular formula C13H9ClFNO4S B3017007 2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic Acid CAS No. 554405-07-1

2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic Acid

Cat. No.: B3017007
CAS No.: 554405-07-1
M. Wt: 329.73
InChI Key: MFXHJQYPOBMUIX-UHFFFAOYSA-N
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Description

2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C13H9ClFNO4S and a molecular weight of 329.74 g/mol . This compound is known for its unique structure, which includes a chloro group, a fluorophenyl group, and a sulfamoyl group attached to a benzoic acid core. It is used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid is utilized in various fields of scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

Preparation Methods

The synthesis of 2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoic acid with 2-fluoroaniline in the presence of a sulfonyl chloride reagent . The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature, and the product is purified through recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the chloro and fluorophenyl groups contribute to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar compounds to 2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid include:

  • 2-chloro-5-[(2-methylphenyl)sulfamoyl]benzoic acid
  • 2-chloro-5-[(2-bromophenyl)sulfamoyl]benzoic acid
  • 2-chloro-5-[(2-iodophenyl)sulfamoyl]benzoic acid

These compounds share a similar benzoic acid core but differ in the substituents attached to the phenyl ring. The unique combination of chloro, fluorophenyl, and sulfamoyl groups in this compound provides distinct chemical properties and reactivity, making it valuable for specific research applications .

Properties

IUPAC Name

2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO4S/c14-10-6-5-8(7-9(10)13(17)18)21(19,20)16-12-4-2-1-3-11(12)15/h1-7,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXHJQYPOBMUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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